molecular formula C15H15N3O3 B2737502 Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate CAS No. 2415624-94-9

Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate

Cat. No. B2737502
CAS RN: 2415624-94-9
M. Wt: 285.303
InChI Key: YTHZVNLMLVVXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate involves the condensation of a 4-aminobenzoic acid derivative with a 5,6-dimethylpyrimidine-4-carboxylate. The reaction typically occurs under specific conditions, such as reflux in an appropriate solvent, with the addition of suitable reagents. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Chemical Reactions Analysis

Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate can participate in various chemical reactions. These may include esterification, hydrolysis, and nucleophilic substitution reactions. Researchers have explored its behavior under different conditions, leading to the identification of reaction intermediates and products .

properties

IUPAC Name

methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-9-10(2)16-8-17-13(9)14(19)18-12-6-4-11(5-7-12)15(20)21-3/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHZVNLMLVVXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5,6-dimethylpyrimidine-4-amido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.